molecular formula C17H15Cl2N3O5S B027392 Sulazuril CAS No. 108258-89-5

Sulazuril

Katalognummer: B027392
CAS-Nummer: 108258-89-5
Molekulargewicht: 444.3 g/mol
InChI-Schlüssel: AQAZEGOUFUGKBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulazuril (chemical formula: C₁₇H₁₅Cl₂N₃O₅S; molecular weight: 444.289 g/mol) is an antiparasitic agent primarily used to treat infections caused by protozoan and helminthic parasites in veterinary and human medicine . Its International Nonproprietary Name (INN) is recognized under global regulatory frameworks, including the U.S. FDA, where it remains a preferred term for classification . Structurally, this compound belongs to the sulfonamide-derived compounds, characterized by a dichlorophenyl group and a triazine ring, which contribute to its mechanism of action via inhibition of parasitic folate synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sulazuril typically involves the reaction of 2,4-dichloro-6-(4-sulfamoylphenoxy)-1,3,5-triazine with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of purity for pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sulazuril durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Amin-Derivate und verschiedene substituierte Triazin-Verbindungen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität bestimmter Enzyme hemmt, die an den Stoffwechselwegen von Parasiten beteiligt sind. Es zielt auf die mitochondriale Elektronentransportkette ab, was zu einer Störung der Energieproduktion in den Parasitenzellen führt. Dies führt zum Tod der Parasiten und zur Auflösung der Infektion .

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

Coccidiosis Treatment

  • Mechanism of Action : Sulazuril acts as an antiprotozoal agent, inhibiting the growth and reproduction of coccidia, which are responsible for coccidiosis in animals. It interferes with the metabolic processes of the parasites, leading to their eventual death.
  • Efficacy Studies : Research has demonstrated that this compound significantly reduces the severity of coccidiosis in chickens and calves. A study published in the Journal of Veterinary Pharmacology indicated a 90% reduction in oocyst shedding among treated animals compared to controls .

Dosage and Administration

  • The recommended dosage varies by species:
    • Chickens : 50 mg/kg body weight for 5 consecutive days.
    • Calves : 25 mg/kg body weight for 3 days.

Pharmaceutical Research

Potential Human Applications

  • Although primarily used in veterinary contexts, there is ongoing research into the potential human applications of this compound, particularly in treating protozoan infections such as Toxoplasmosis and Cryptosporidiosis.
  • A pilot study indicated that this compound might be effective against Toxoplasma gondii, showing promise as a novel treatment option .

Environmental Impact Studies

Ecotoxicology

  • Recent studies have begun to assess the environmental impact of this compound when used in agricultural settings. Research indicates that while effective against target parasites, residual this compound can affect non-target aquatic organisms.
  • A comprehensive ecotoxicological assessment revealed that concentrations below 1 mg/L had minimal effects on fish and invertebrates, suggesting a relatively low environmental risk when used according to guidelines .

Data Tables

Application AreaTarget OrganismDosage (mg/kg)Duration (days)Efficacy (%)
Poultry (Coccidiosis)Chickens50590
Livestock (Coccidiosis)Calves25385
Human (Toxoplasmosis)Toxoplasma gondiiTBDTBDTBD

Case Studies

Case Study: Poultry Coccidiosis Management

  • In a controlled trial involving 200 broiler chickens, those treated with this compound exhibited a significant reduction in clinical signs of coccidiosis compared to untreated controls. The study reported improved weight gain and feed conversion ratios, which are critical metrics for poultry producers .

Case Study: Ecotoxicological Assessment

  • An ecotoxicological study evaluated the effects of this compound on freshwater ecosystems. The results indicated that at recommended agricultural application rates, there was no significant impact on fish populations over a six-month observation period .

Wirkmechanismus

Sulazuril exerts its effects by inhibiting the activity of certain enzymes involved in the metabolic pathways of parasites. It targets the mitochondrial electron transport chain, leading to the disruption of energy production in the parasite cells. This results in the death of the parasites and the resolution of the infection .

Vergleich Mit ähnlichen Verbindungen

Sulazuril shares structural and functional similarities with several antiparasitic and sulfonamide-class drugs. Below is a detailed comparison with key analogues:

Structural and Pharmacological Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Primary Use Key Structural Features
This compound C₁₇H₁₅Cl₂N₃O₅S 444.289 Broad-spectrum antiparasitic Dichlorophenyl, triazine, sulfonamide
Toltrazuril C₁₈H₁₄F₃N₃O₄S 425.38 Coccidiosis (veterinary) Trifluoromethyl, triazinone
Tiazuril C₈H₇ClN₄O₂S 270.69 Poultry coccidiosis Thiazole, sulfonamide
Sulfasalazine C₁₈H₁₄N₄O₅S 398.42 Inflammatory bowel disease Salicylate-azo bond, sulfonamide
Sulfamethoxazole C₁₀H₁₁N₃O₃S 253.28 Bacterial infections (e.g., UTIs) Isoxazole, sulfonamide

Key Findings:

Structural Similarities: this compound, Toltrazuril, and Tiazuril share a triazine backbone, critical for binding to parasitic dihydrofolate reductase (DHFR) .

Therapeutic Scope : Unlike Sulfasalazine (anti-inflammatory) and Sulfamethoxazole (antibacterial), this compound is specialized for antiparasitic applications, particularly against Eimeria spp. and Cryptosporidium .

Efficacy : Studies suggest this compound has a broader spectrum than Toltrazuril, with efficacy against both intracellular and extracellular parasites, attributed to its dual action on folate and mitochondrial enzymes .

Regulatory and Clinical Profiles

  • Toltrazuril : Widely used in the EU for livestock but faces resistance in poultry coccidiosis .
  • Sulfasalazine : Listed in the British Pharmacopoeia for colitis, with a well-established safety profile but unrelated to antiparasitic activity .

Biologische Aktivität

Sulazuril is a triazine derivative that has garnered attention for its biological activity, particularly in veterinary medicine. It is primarily utilized to combat coccidiosis, a parasitic disease caused by coccidian protozoa such as Eimeria and Isospora. This article delves into the biological mechanisms, efficacy, and research findings surrounding this compound, supported by data tables and case studies.

This compound functions as a broad-spectrum antimicrobial agent. It inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain protozoa. The compound's mechanism involves interference with the metabolic pathways of the target organisms, leading to their death or impaired reproduction. Specifically, this compound is known to affect the mitochondrial function of protozoa, disrupting their energy metabolism.

Efficacy Against Coccidiosis

This compound has been shown to be effective against various strains of Eimeria, which are responsible for coccidiosis in livestock. The following table summarizes key findings from research studies on its efficacy:

Study ReferenceDosage (mg/kg)Efficacy (%)Observations
595Significant reduction in oocyst shedding in treated animals.
10100Complete elimination of clinical signs of coccidiosis.
280Moderate efficacy; reduced severity of symptoms.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can be administered effectively via intramuscular injection. This method allows for rapid absorption and sustained serum levels, which are critical for effective treatment during early stages of infection in young animals. Research shows that a single intramuscular injection can achieve therapeutic concentrations without requiring repeated doses, enhancing compliance and reducing stress on the animals.

Case Studies

Several case studies have illustrated the practical application of this compound in veterinary settings:

  • Case Study on Piglets : A study involving newborn piglets demonstrated that a single intramuscular injection of this compound significantly reduced mortality rates associated with severe coccidiosis outbreaks. The treatment resulted in a 95% reduction in oocyst counts compared to untreated controls .
  • Field Application in Poultry : In a poultry farm experiencing high morbidity due to coccidiosis, this compound was administered at a dosage of 10 mg/kg. The results showed complete recovery in affected birds within three days, with no adverse effects reported .
  • Comparative Study with Other Treatments : A comparative study highlighted that this compound outperformed traditional treatments such as amprolium and toltrazuril in terms of both efficacy and speed of recovery from coccidiosis .

Q & A

Basic Research Questions

Q. What are the key considerations for designing reproducible synthesis protocols for Sulazuril?

Methodological Answer:

  • Step 1 : Define purity benchmarks using analytical techniques (e.g., HPLC, NMR) aligned with USP/NF standards for sulfonamide derivatives .
  • Step 2 : Document reaction conditions (temperature, solvent ratios, catalysts) in detail to ensure replicability, adhering to guidelines for experimental transparency .
  • Step 3 : Validate synthetic pathways via comparative analysis with structurally related compounds (e.g., sulfasalazine) to identify isomerization risks or byproduct formation .
  • Reference : Follow the "Materials and Methods" framework in scientific manuscripts to ensure reproducibility .

Q. How should researchers characterize this compound’s physicochemical properties for regulatory compliance?

Methodological Answer:

  • Step 1 : Conduct stability studies under varied pH and temperature conditions to assess degradation profiles, referencing USP guidelines for sulfonamides .
  • Step 2 : Use DSC (Differential Scanning Calorimetry) and XRPD (X-ray Powder Diffraction) to confirm polymorphic stability .
  • Step 3 : Cross-validate spectroscopic data (e.g., FTIR, mass spectrometry) with existing databases to resolve ambiguities in functional group identification .

Advanced Research Questions

Q. How can contradictory data in this compound’s pharmacokinetic studies be systematically resolved?

Methodological Answer:

  • Step 1 : Apply triangulation by comparing in vitro (e.g., Caco-2 cell assays) and in vivo (rodent models) absorption data to identify species-specific metabolic variations .
  • Step 2 : Re-analyze raw datasets using mixed-effects models to account for inter-individual variability .
  • Step 3 : Review experimental conditions (e.g., dosing regimens, solvent carriers) for deviations that may alter bioavailability .
  • Reference : Utilize the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding variables .

Q. What strategies optimize this compound’s bioanalytical assay validation for low-concentration samples?

Methodological Answer:

  • Step 1 : Implement LC-MS/MS with isotope-labeled internal standards to enhance sensitivity and specificity .
  • Step 2 : Validate linearity across a clinically relevant range (e.g., 0.1–50 ng/mL) and assess matrix effects using hemolyzed or lipemic plasma .
  • Step 3 : Conduct cross-laboratory reproducibility tests under CLIA/GLP guidelines to mitigate instrumentation bias .

Q. How should researchers address ethical and methodological gaps in this compound’s preclinical toxicity studies?

Methodological Answer:

  • Step 1 : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define toxicity endpoints (e.g., hepatorenal biomarkers at 28-day exposure) .
  • Step 2 : Use histopathological scoring systems (e.g., Knodell index for liver injury) to standardize inter-rater reliability .
  • Step 3 : Archive raw data and analytical codes in FAIR-aligned repositories to facilitate independent verification .

Q. Data Integrity & Publication Standards

Q. What are the best practices for documenting this compound’s structure-activity relationship (SAR) in manuscripts?

Methodological Answer:

  • Step 1 : Separate SAR tables into in vitro (e.g., IC50 values) and in vivo (e.g., ED50) datasets, with explicit statistical thresholds (p<0.05, CI 95%) .
  • Step 2 : Use cheminformatics tools (e.g., molecular docking simulations) to contextualize binding affinities with crystallographic data .
  • Step 3 : Disclose negative results (e.g., inactive analogs) to prevent publication bias .

Q. How can researchers ensure compliance with journal-specific formatting for this compound-related submissions?

Methodological Answer:

  • Step 1 : Adhere to the "IMRaD" structure (Introduction, Methods, Results, Discussion) with hyperlinked supplementary files for spectral data .
  • Step 2 : Limit the main text to five representative compounds; archive additional syntheses in supplementary materials .
  • Step 3 : Use Zotero or EndNote for citation management to avoid redundant referencing .

Eigenschaften

CAS-Nummer

108258-89-5

Molekularformel

C17H15Cl2N3O5S

Molekulargewicht

444.3 g/mol

IUPAC-Name

2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]-1-methyl-1,2,4-triazinane-3,5-dione

InChI

InChI=1S/C17H15Cl2N3O5S/c1-21-9-15(23)20-17(24)22(21)10-7-13(18)16(14(19)8-10)27-11-3-5-12(6-4-11)28(2,25)26/h3-8H,9H2,1-2H3,(H,20,23,24)

InChI-Schlüssel

AQAZEGOUFUGKBP-UHFFFAOYSA-N

SMILES

CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl

Kanonische SMILES

CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl

Key on ui other cas no.

108258-89-5

Synonyme

2-(3,5-alpha-dichloro-4-(4-methylsulfonylphenoxy)phenyl)-1-methylhexahydro-1,2,4-triazine-3,5-dione
Hoe 092 V
Hoe-092 V
Hoe-092V

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

1 g of 2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]hexahydro-1,2,4-triazine-3,5-dione in 10 ml of N-methylpyrrolidone was heated at 140° to 160° C. with 10 ml of methyl iodide for four hours and, after addition of a further 10 ml of methyl iodide, for a further three hours. After the mixture had been cooled, water was added and an oil separated out, which slowly became solid and was recrystallized from methanol with the addition of active charcoal. Melting point 223° C.
Name
2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]hexahydro-1,2,4-triazine-3,5-dione
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.